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molecular formula C7H13Cl2N3O2 B2630071 Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate CAS No. 864297-19-8

Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate

Cat. No. B2630071
M. Wt: 242.1
InChI Key: YHMDKZABMFJURQ-UHFFFAOYSA-N
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Patent
US07947700B2

Procedure details

2.61 g (9.69 mmol) methyl ethoxycarbonyl-methoxyimino-(1-methyl-pyrazol-3-yl)acetate are hydrogenated in 60 ml of ethanol with 1.1 g 5% palladium charcoal for 16 h at 50° C. under 3.4 bars pressure in a hydrogen atmosphere. Then the mixture is suction filtered and the filtrate is evaporated down completely i. vac.
Name
methyl ethoxycarbonyl-methoxyimino-(1-methyl-pyrazol-3-yl)acetate
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(CO[N:8]=[C:9]([C:14]1[CH:18]=[CH:17][N:16]([CH3:19])[N:15]=1)[C:10]([O:12][CH3:13])=[O:11])=O)C.[H][H]>C(O)C.[Pd]>[NH2:8][CH:9]([C:14]1[CH:18]=[CH:17][N:16]([CH3:19])[N:15]=1)[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
methyl ethoxycarbonyl-methoxyimino-(1-methyl-pyrazol-3-yl)acetate
Quantity
2.61 g
Type
reactant
Smiles
C(C)OC(=O)CON=C(C(=O)OC)C1=NN(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down completely i

Outcomes

Product
Name
Type
Smiles
NC(C(=O)OC)C1=NN(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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